2,2,3-Trimethylmorpholine
Description
2,2,3-Trimethylmorpholine is a substituted morpholine derivative characterized by three methyl groups attached to the morpholine ring at positions 2, 2, and 2. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, including lipophilicity, solubility, and biological activity.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2,2,3-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-7(2,3)9-5-4-8-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
UOIGEGHPYLYHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2,3-Trimethylmorpholine and analogous compounds:
Key Findings from Comparative Analysis :
Stereochemical Influence: The stereoisomer (2R,3R,6S)-2,3,6-Trimethylmorpholine demonstrates how chiral centers affect biological activity. For example, its stereospecific structure may enhance binding affinity to target receptors compared to non-chiral or racemic analogs . In contrast, this compound’s undefined stereochemistry (if synthesized as a racemic mixture) could limit its utility in enantioselective applications.
Substituent Effects: Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine increases lipophilicity and electron-withdrawing properties, making it more suitable for drug candidates requiring metabolic stability . Cyclic vs. Acyclic Substituents: 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid, though structurally distinct from morpholine derivatives, shares a 2,2,3-trimethyl motif. Its application in food science highlights how substituent steric effects modulate interactions with taste receptors .
Commercial and Synthetic Considerations :
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